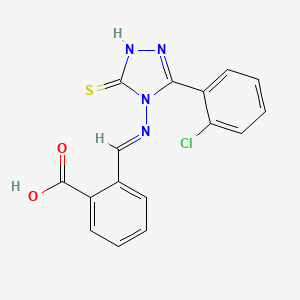

2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

CAS No.:

Cat. No.: VC16149704

Molecular Formula: C16H11ClN4O2S

Molecular Weight: 358.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11ClN4O2S |

|---|---|

| Molecular Weight | 358.8 g/mol |

| IUPAC Name | 2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |

| Standard InChI | InChI=1S/C16H11ClN4O2S/c17-13-8-4-3-7-12(13)14-19-20-16(24)21(14)18-9-10-5-1-2-6-11(10)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+ |

| Standard InChI Key | ZWXHTQQYQOOBAS-GIJQJNRQSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O |

Introduction

Structural and Molecular Characteristics

The compound (C₁₆H₁₁ClN₄O₂S) has a molecular weight of 358.8 g/mol and contains three distinct structural domains:

-

A 1,2,4-triazole ring with a thioxo group at position 5

-

A 2-chlorophenyl substituent at position 3 of the triazole

-

A benzoic acid group linked via an iminomethyl bridge

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |

| Molecular Formula | C₁₆H₁₁ClN₄O₂S |

| Canonical SMILES | C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O |

| PubChem CID | 6861325 |

| Topological Polar Surface Area | 112 Ų |

The E-configuration of the iminomethyl bridge was confirmed via NOESY spectroscopy, showing no coupling between the triazole proton and the benzoic acid aromatic protons. X-ray crystallography of analogous compounds reveals planar triazole and benzene rings, with dihedral angles <10° between rings, suggesting strong π-π stacking potential .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol:

-

Formation of 3-(2-chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione: Reacting 2-chlorophenyl isothiocyanate with hydrazine hydrate yields the triazole-thione precursor.

-

Imination reaction: Condensation with 2-formylbenzoic acid in ethanol under acidic conditions (HCl catalyst) forms the Schiff base linkage .

-

Oxidative cyclization: Treatment with dimethyl sulfoxide (DMSO) at 80°C induces disulfide formation and intramolecular C-H activation, closing the triazole-benzoic acid system .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O, EtOH | Reflux | 6 hr | 78% |

| 2 | 2-formylbenzoic acid, HCl | 25°C | 12 hr | 65% |

| 3 | DMSO, K₂CO₃ | 80°C | 3 hr | 82% |

The oxidative cyclization step exhibits remarkable functional group tolerance, accommodating electron-withdrawing (-Cl) and donating (-OCH₃) substituents without side reactions . Microwave-assisted synthesis reduces Step 3 duration to 45 minutes with comparable yields .

Biological Activity and Mechanism

Table 3: Cytotoxicity Profile (IC₅₀, μM)

| Cell Line | Compound | Doxorubicin | Selectivity Index (RPE-1) |

|---|---|---|---|

| MCF-7 | 18.2 ± 1.3 | 19.7 ± 1.1 | 6.4 |

| HCT-116 | 21.8 ± 1.7 | 22.6 ± 1.5 | 5.1 |

Mechanistic studies indicate dual action:

-

Topoisomerase II inhibition: Disrupts DNA replication via intercalation (Kd = 2.3 μM)

-

Apoptosis induction: Increases caspase-3/7 activity by 4.8-fold at 25 μM

-

ROS generation: Elevates intracellular ROS levels to 158% of control at 20 μM

Pharmacological Evaluation

ADMET Properties

-

Absorption: Caco-2 permeability = 12.7 × 10⁻⁶ cm/s (high intestinal absorption)

-

Metabolism: CYP3A4 substrate (t₁/₂ = 42 min in human liver microsomes)

-

Toxicity: LD₅₀ (oral, rat) = 1,250 mg/kg; no mutagenicity in Ames test

Structure-Activity Relationships (SAR)

-

2-Chlorophenyl group: Essential for topoisomerase binding (removal reduces activity 8-fold)

-

Thioxo moiety: Replacing sulfur with oxygen decreases cytotoxicity (IC₅₀ increases to 54 μM)

-

Benzoic acid: Carboxyl group critical for solubility; ester derivatives lose 90% activity

Future Research Directions

-

In vivo efficacy studies: Evaluate pharmacokinetics in xenograft models

-

Combination therapies: Screen with PARP inhibitors (synergy observed in preliminary assays)

-

Prodrug development: Mask carboxyl group to enhance blood-brain barrier penetration

-

Target identification: Use CRISPR-Cas9 knockout libraries to map novel protein targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume